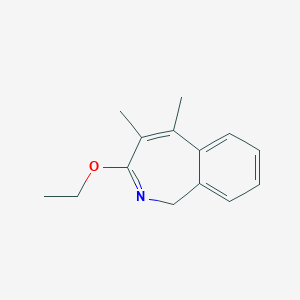

3-Ethoxy-4,5-dimethyl-1H-2-benzazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxy-4,5-dimethyl-1H-2-benzazepine, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

3-Ethoxy-4,5-dimethyl-1H-2-benzazepine (C14H17NO) features a benzazepine core, which contributes to its biological activity. The compound's structure is characterized by the presence of an ethoxy group at the 3-position and two methyl groups at the 4 and 5 positions, which may influence its pharmacological properties .

Neuropharmacology

Research indicates that benzazepine derivatives can interact with various neurotransmitter systems. For instance, compounds with similar structures have been evaluated for their effects on dopamine receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that modifications to the benzazepine structure can enhance binding affinity to dopamine receptors, suggesting that this compound might exhibit similar properties .

Antiviral Activity

The compound's potential as an antiviral agent has been explored in recent studies. It has been suggested that derivatives of benzazepines can act as CCR5 antagonists, which are important in HIV treatment. The structural modifications seen in this compound may enhance its efficacy against viral infections by inhibiting viral entry into host cells .

Anticancer Properties

There is growing interest in the anticancer applications of benzazepine derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism suggests that this compound may also possess anticancer properties worthy of further investigation .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of a series of benzazepine derivatives on neuronal cell cultures exposed to neurotoxic agents. Results indicated that certain derivatives significantly reduced cell death and oxidative stress markers, suggesting a protective role against neurodegeneration .

Case Study 2: Antiviral Efficacy

In another study focused on antiviral efficacy, researchers synthesized several benzazepine derivatives and tested their ability to inhibit HIV replication in vitro. Among these compounds, one derivative exhibited significant inhibitory activity against HIV strains with low cytotoxicity to host cells. This finding supports the potential application of benzazepines in developing new antiviral therapies .

Data Table: Comparative Analysis of Benzazepine Derivatives

化学反応の分析

Ring Expansion and Contraction Reactions

3-Ethoxy-4,5-dimethyl-1H-2-benzazepine derivatives are synthesized via hydrazoic acid-mediated ring expansion of substituted 1,4-naphthoquinones. This reaction proceeds through anomalous attack at the more hindered carbonyl group, leading to 2,5-dihydro-3-ethoxy-2,5-dioxo-1-benzazepines. Subsequent ring contraction under acidic conditions (e.g., HBr in acetic acid) yields 4-quinolone-2-carboxylic acids (e.g., 6,7-dimethylkynurenic acid) .

Key Reaction Pathway:

-

Ring Expansion :

-

Ring Contraction :

Bromination

Electrophilic bromination of 3-ethoxy-2,5-dioxo-1-benzazepine derivatives occurs at the 4-position, yielding 4-bromo analogs.

-

Reagent : Br₂ in acetic acid (25°C, 20 hours)

-

Product : 4-Bromo-2,5-dihydro-3-ethoxy-2,5-dioxo-1-benzazepine

Acetylation

The hydroxyl group in 3-hydroxy derivatives undergoes acetylation under standard conditions.

Methylation

Methoxy derivatives are accessible via diazomethane treatment.

-

Reagent : Diazomethane (CH₂N₂) in methanol

-

Product : 3-Methoxy-2,5-dioxo-1-benzazepines

Substituent Effects on Reactivity

-

Electron-Donating Groups (EDG) : Ethoxy and methyl substituents enhance stability during ring expansion but reduce electrophilic reactivity in subsequent bromination .

-

Steric Effects : Bulky substituents at the 4- and 5-positions hinder nucleophilic attack, favoring alternative reaction pathways .

Comparative Analysis of Derivatives

Stability and Side Reactions

特性

CAS番号 |

143266-13-1 |

|---|---|

分子式 |

C14H17NO |

分子量 |

215.29 g/mol |

IUPAC名 |

3-ethoxy-4,5-dimethyl-1H-2-benzazepine |

InChI |

InChI=1S/C14H17NO/c1-4-16-14-11(3)10(2)13-8-6-5-7-12(13)9-15-14/h5-8H,4,9H2,1-3H3 |

InChIキー |

JRUMDALKTUUABG-UHFFFAOYSA-N |

SMILES |

CCOC1=NCC2=CC=CC=C2C(=C1C)C |

正規SMILES |

CCOC1=NCC2=CC=CC=C2C(=C1C)C |

同義語 |

1H-2-Benzazepine,3-ethoxy-4,5-dimethyl-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。